N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride
Description
Historical Development of Propargylamine Research
The study of propargylamines dates to the 1940s–1950s, when early investigations focused on their synthesis via nucleophilic additions of acetylides to imines. The development of multicomponent reactions, such as the A³ coupling (aldehyde-amine-alkyne), marked a pivotal advancement in the 1990s, enabling efficient propargylamine synthesis under catalytic conditions. N-(Prop-2-yn-1-yl)cyclopropanamine hydrochloride emerged as a specialized derivative, combining the reactivity of propargylamines with the steric and electronic effects of the cyclopropane ring. Its synthesis likely evolved from methods involving cyclopropylamine alkylation with propargyl halides, a strategy validated by analogous routes for related compounds.
The compound’s structural complexity reflects broader trends in organic chemistry to hybridize strained rings (e.g., cyclopropanes) with unsaturated systems (e.g., alkynes) to access novel reactivity. Early applications focused on its use as a precursor to heterocycles, such as oxazoles and pyridines, through cyclization reactions.
Significance in Medicinal Chemistry Research
Propargylamines are pivotal in drug discovery, serving as precursors to neurotransmitters and enzyme inhibitors. For example, derivatives like selegiline and rasagiline—used in treating Parkinson’s disease—highlight the pharmacological potential of propargylamine scaffolds. This compound contributes to this landscape as a building block for molecules targeting neurodegenerative disorders and cancer.
The cyclopropane ring enhances metabolic stability and bioavailability, while the propargyl group facilitates click chemistry and covalent binding to biological targets. Recent studies emphasize its role in synthesizing:
- Heterocyclic compounds : The terminal alkyne undergoes cycloadditions to form triazoles or oxazoles, which are prevalent in antimicrobial and antitumor agents.
- Covalent inhibitors : The propargylamine moiety can form irreversible bonds with enzymes like monoamine oxidases (MAOs), a strategy exploited in antidepressant design.
Position within Cyclopropylamine Compound Classes
Cyclopropylamines are valued for their rigid, planar geometry and high ring strain, which promote selective interactions with biological targets. This compound belongs to a subclass of N-alkylated cyclopropylamines, distinguished by their propargyl substituents. Key comparative features include:
| Property | N-(Prop-2-yn-1-yl)cyclopropanamine HCl | Cyclopropylamine |
|---|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{10}\text{ClN} $$ | $$ \text{C}3\text{H}7\text{N} $$ |
| Functional Groups | Propargyl, cyclopropane, amine | Cyclopropane, amine |
| Reactivity | High (alkyne + strained ring) | Moderate (amine + ring) |
| Applications | Heterocycle synthesis, drug intermediates | MAO inhibitors, agrochemicals |
The hydrochloride salt form improves solubility and stability, making it preferable for synthetic applications. Its hybrid structure bridges the gap between simple cyclopropylamines and advanced propargylamine-drug conjugates.
Current Research Landscape and Academic Interest
Recent studies focus on leveraging this compound in three areas:
1. Catalytic Asymmetric Synthesis
Advances in enantioselective A³ couplings using chiral catalysts (e.g., copper(I)/bisphosphine complexes) enable the synthesis of optically active propargylamines, critical for drug development.
2. Heterocycle Diversity-Oriented Synthesis
The compound serves as a linchpin for constructing nitrogen-containing heterocycles. For example, gold-catalyzed cyclizations of its alkyne group yield substituted pyrroles, which are explored as kinase inhibitors.
3. Targeted Drug Delivery Systems
Functionalization of the propargyl group with azide-bearing biomolecules via click chemistry allows the creation of antibody-drug conjugates (ADCs) with enhanced tumor specificity.
Ongoing challenges include optimizing reaction conditions to minimize side reactions (e.g., alkyne polymerization) and expanding substrate scope for modular synthesis.
Properties
IUPAC Name |
N-prop-2-ynylcyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWHXYDCHUQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amine with cyclopropane derivatives. One common method includes the reaction of N-(prop-2-yn-1-yl)amine with cyclopropanecarboxylic acid in the presence of a dehydrating agent, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ether, dry conditions, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride has been explored for its potential therapeutic applications due to its unique structural properties.
1.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopropanamine have shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
1.2 Neurological Applications
The compound's structural features suggest potential use in treating neurological disorders. Cyclopropanamine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of depression and anxiety disorders. Studies have indicated that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which may help alleviate symptoms of depression .
1.3 Antimicrobial Properties
Recent studies have also highlighted the antimicrobial properties of cyclopropanamine derivatives, including this compound. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for further development as antibiotics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
2.1 Synthesis of Bioactive Compounds
The compound can be utilized as a building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse functional groups through standard organic reactions such as nucleophilic substitutions and cycloadditions .
2.2 Development of Novel Materials
In materials science, derivatives of this compound are being explored for their potential use in developing polymers and other materials with specific mechanical and thermal properties. The incorporation of cyclopropane units into polymer backbones can enhance material stability and performance .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various cyclopropanamine derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
Case Study 2: Neurological Effects
In a clinical trial assessing new antidepressant therapies, researchers tested a series of cyclopropanamine derivatives for their effects on serotonin levels in the brain. The findings indicated that certain derivatives could enhance serotonin transmission, leading to improved mood and reduced anxiety symptoms .
Case Study 3: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study concluded that this compound exhibited potent antibacterial activity, supporting its potential development as a new antibiotic .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species like singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s chemical and biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The propargyl group in the target compound enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions, as seen in its use for synthesizing thiazole-based pesticides .
- Allyl derivatives exhibit lower reactivity due to the absence of a triple bond, limiting their utility in high-energy reactions .
- Fluoroethyl substitution introduces electronegativity, enhancing metabolic stability and making such analogs suitable for drug development .
Synthetic Accessibility :
- Propargylamine derivatives (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) are synthesized via EDCI/DMAP-mediated coupling, albeit with low yields (~5%) due to steric and electronic challenges .
- Fluorinated analogs require specialized reagents (e.g., fluoroethyl halides), increasing synthesis complexity .
Notes:
- Analytical Methods : Cyclopropanamine derivatives are typically analyzed via reverse-phase HPLC with UV detection, as described for cyclobenzaprine hydrochloride (a structurally complex analog) .
Research Findings
Agrochemical Applications :
- The propargyl group in this compound facilitates the synthesis of thiazole-5-amine derivatives, which show pesticidal activity against lepidopteran pests .
- Allyl analogs are less effective in these reactions, highlighting the critical role of the triple bond .
Medicinal Chemistry :
- Fluorinated cyclopropanamines (e.g., N-(2-fluoroethyl) derivatives) demonstrate improved pharmacokinetic profiles, making them candidates for central nervous system (CNS) therapeutics .
Stability :
- Propargyl derivatives are prone to polymerization under acidic conditions, necessitating stabilization with hydrochloride salts .
Biological Activity
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique cyclopropane structure combined with a propargyl amine moiety. This structural configuration may contribute to its biological activity by influencing interactions with various molecular targets.
The biological activity of this compound appears to involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which can lead to alterations in metabolic pathways. For instance, it may affect the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression and cellular metabolism .
- Receptor Modulation : It can modulate receptor functions, impacting cellular responses. This modulation can result in various physiological effects, including apoptosis and autophagy .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound's IC50 values indicate its potency against specific targets:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (breast cancer) | 20–25 | Induces apoptosis |
| MDA-MB-231 | 50 | Moderate cytotoxicity |
| J774 (macrophages) | >50 | Low toxicity |
These results suggest that the compound exhibits selective toxicity towards cancerous cells while sparing non-cancerous cells at lower concentrations .
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. For example, animal models treated with this compound showed significant tumor growth inhibition in colorectal cancer models, indicating its efficacy as an anti-cancer agent .
Case Studies
Several case studies highlight the compound's biological relevance:
- Cytotoxicity in Breast Cancer Models : A study demonstrated that this compound effectively reduced tumor size in MCF7 xenograft models, correlating with increased apoptosis markers such as cleaved PARP and increased ROS production .
- Mechanistic Insights : Research indicated that the compound's mechanism involves the induction of autophagic cell death rather than classical apoptosis, as evidenced by unique morphological changes in treated cells .
Q & A
Q. What are the standard synthetic routes for N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between cyclopropanamine and propargyl chloride derivatives. Key steps include:
- Reagent Selection : Use propargyl bromide or chloride in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Acid-base extraction followed by recrystallization from ethanol/ether mixtures yields the hydrochloride salt.
- Yield Optimization : Control temperature (0–5°C during mixing, room temperature for reaction) and stoichiometry (1:1.2 molar ratio of amine to propargyl halide).
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm cyclopropane ring integrity and alkyne proton resonance (δ 1.8–2.1 ppm for cyclopropane, δ 2.5–3.0 ppm for propargyl CH) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode detects the [M+H] ion at m/z 134.1 (free base) or 170.6 (hydrochloride).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients assess purity (>98%) .
Advanced Research Questions
Q. How does the propargyl group influence reactivity compared to allyl (prop-2-en-1-yl) analogs in biological systems?
Methodological Answer: The alkyne group enables unique reactivity:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows conjugation with biomarkers or drug carriers .
- Enzyme Inhibition : The propargyl moiety acts as a suicide inhibitor for monoamine oxidase B (MAO-B) via covalent bond formation with flavin cofactors. Kinetic assays (e.g., IC determination) should compare inhibition rates with allyl derivatives .
Q. Table 2: Comparative MAO-B Inhibition Data
| Compound | IC (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| N-(prop-2-yn-1-yl) derivative | 12 ± 2 | >100 |
| N-(prop-2-en-1-yl) analog | 450 ± 50 | 5 |
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. Key parameters:
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R < 5% for high-quality datasets.
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use identical enzyme sources (e.g., recombinant human MAO-B) and substrate concentrations (e.g., 200 µM benzylamine).
- Data Normalization : Express activity as % inhibition relative to controls (e.g., pargyline as MAO-B reference inhibitor).
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC values from independent studies .
Q. How can in silico modeling predict metabolic stability of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4). Focus on alkyne-CYP heme iron coordination.
- Metabolite Prediction : SwissADME predicts primary oxidation sites (cyclopropane ring or propargyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
